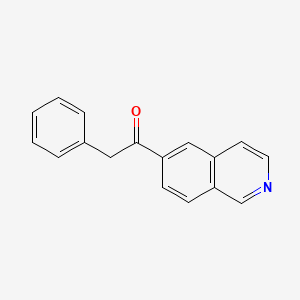

1-(Isoquinolin-6-yl)-2-phenylethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

1-isoquinolin-6-yl-2-phenylethanone |

InChI |

InChI=1S/C17H13NO/c19-17(10-13-4-2-1-3-5-13)15-6-7-16-12-18-9-8-14(16)11-15/h1-9,11-12H,10H2 |

InChI Key |

RFGZKNGXOVTDHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)C=NC=C3 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 Isoquinolin 6 Yl 2 Phenylethanone and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for Constructing the Target Chemical Compound's Architecture

A retrosynthetic analysis of the target molecule, 1-(Isoquinolin-6-yl)-2-phenylethanone, suggests several strategic disconnections to simplify the structure into readily available starting materials. The most logical and convergent disconnection is at the C-C bond between the C6 position of the isoquinoline (B145761) ring and the carbonyl carbon of the phenylethanone moiety. This leads to two primary synthons: a 6-functionalized isoquinoline and a phenylethanone derivative.

This primary disconnection gives rise to two general synthetic approaches:

Approach A: Coupling a pre-functionalized isoquinoline at the 6-position (e.g., a 6-haloisoquinoline or an isoquinoline-6-boronic acid) with a suitable phenylethanone-derived nucleophile or electrophile.

Approach B: Direct acylation of the isoquinoline ring at the C6 position with a phenylethanone-derived acylating agent. However, Friedel-Crafts acylation of isoquinolines is often challenging and can lead to mixtures of isomers.

A further disconnection of the isoquinoline ring itself can be envisioned through established synthetic routes such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, which typically construct the isoquinoline core from substituted phenethylamines.

Development of Novel Reaction Pathways and Multi-Component Approaches for Isoquinoline and Phenylethanone Integration

The construction of the this compound framework can be achieved through various modern synthetic methodologies, focusing on the efficient formation of the isoquinoline ring and the subsequent or concurrent attachment of the phenylethanone side chain.

Transition-Metal-Catalyzed Transformations for Isoquinoline Ring Formation and Functionalization

Transition-metal catalysis offers powerful tools for the synthesis and functionalization of the isoquinoline core. Rhodium, iridium, and palladium complexes have been extensively used for C-H activation and annulation reactions to construct the isoquinoline skeleton from simpler precursors.

For instance, rhodium(III)-catalyzed C-H activation and annulation of benzimidates with alkynes provides a direct route to substituted isoquinolines. While this method primarily yields 1,3,4-trisubstituted isoquinolines, careful selection of starting materials could potentially lead to derivatives functionalized at the desired C6 position.

Similarly, palladium-catalyzed reactions have been employed for the direct C-H functionalization of isoquinolines, although regioselectivity can be a challenge. Strategies involving directing groups or the use of pre-functionalized isoquinolines, such as 6-bromoisoquinoline, in cross-coupling reactions are often more reliable for achieving the desired substitution pattern.

Table 1: Examples of Transition-Metal-Catalyzed Isoquinoline Synthesis

| Catalyst | Starting Materials | Reaction Type | Product | Reference |

| [RhCp*Cl2]2 | Benzimidate, Alkyne | C-H Activation/Annulation | Substituted Isoquinoline | clockss.orgacs.org |

| [Ir(cod)Cl]2 | Oxime, Alkyne | Cyclization | Isoquinoline | acs.org |

| Pd(OAc)2 | N-methoxybenzamide, Allene | C-H Activation/Annulation | Dihydroisoquinolone |

Selective Functionalization of the Phenylethanone Moiety

The phenylethanone unit can be functionalized prior to its coupling with the isoquinoline ring. The α-position of the ketone is particularly amenable to various transformations. For example, α-halogenation of 2-phenylethanone provides an electrophilic partner for cross-coupling reactions. Alternatively, formation of the corresponding enolate allows for nucleophilic substitution or palladium-catalyzed α-arylation with a suitable 6-functionalized isoquinoline.

Recent advances in C-H functionalization have also enabled the direct α-arylation of ketones, which could potentially be applied to couple 2-phenylethanone with an isoquinoline derivative.

Direct Coupling Strategies for Establishing the C-C Bond Between the Isoquinolinyl and Phenylethanone Subunits

The key bond formation between the isoquinoline and phenylethanone moieties can be achieved through several direct coupling strategies. Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods.

Suzuki Coupling: Reaction of isoquinoline-6-boronic acid with an α-halo-2-phenylethanone derivative in the presence of a palladium catalyst and a base.

Heck Coupling: While less common for this specific transformation, a Heck-type reaction between a 6-haloisoquinoline and an enol ether of 2-phenylethanone could be envisioned.

Stille Coupling: Coupling of a 6-stannylisoquinoline with an appropriate phenylethanone derivative.

C-H Activation/Arylation: Direct palladium-catalyzed C-H arylation of the 6-position of isoquinoline with a suitable phenylethanone precursor, although regioselectivity remains a significant hurdle.

A particularly promising approach involves the palladium-catalyzed α-arylation of the enolate of 2-phenylethanone with 6-bromoisoquinoline. This reaction directly forms the desired C-C bond and has been successfully applied to the synthesis of various α-aryl ketones.

Table 2: Potential Direct Coupling Strategies

| Coupling Type | Isoquinoline Precursor | Phenylethanone Precursor | Catalyst System |

| Suzuki | Isoquinoline-6-boronic acid | α-Bromo-2-phenylethanone | Pd(PPh3)4, Base |

| α-Arylation | 6-Bromoisoquinoline | 2-Phenylethanone (as enolate) | Pd(dba)2, Ligand, Base |

Optimization of Reaction Conditions and Process Intensification for Enhanced Synthetic Efficiency and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters to consider include the choice of catalyst, ligand, solvent, base, temperature, and reaction time.

For palladium-catalyzed cross-coupling reactions, the selection of the appropriate phosphine (B1218219) ligand is often crucial for achieving high yields and minimizing side reactions. A systematic screening of ligands, such as those from the Buchwald or Hartwig groups, can lead to significant improvements.

Process intensification strategies can also be employed to enhance synthetic efficiency. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve yields. Continuous flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated synthesis and optimization.

Table 3: Parameters for Reaction Optimization

| Parameter | Variables to Consider | Potential Impact |

| Catalyst | Pd(0) vs. Pd(II) precursors, other transition metals | Activity, stability, selectivity |

| Ligand | Phosphines (e.g., PPh3, XPhos), N-heterocyclic carbenes | Catalyst stability, reaction rate, selectivity |

| Solvent | Aprotic (e.g., Toluene, THF, Dioxane), Protic (e.g., EtOH) | Solubility of reactants, reaction rate, catalyst stability |

| Base | Inorganic (e.g., K2CO3, Cs2CO3), Organic (e.g., Et3N, DIPEA) | Enolate formation, catalyst activity |

| Temperature | Room temperature to reflux | Reaction rate, side reactions |

| Technology | Batch, Microwave, Continuous Flow | Reaction time, scalability, safety, yield |

Stereoselective Synthesis and Deracemization Strategies for Enantiopure Isomers (If Applicable)

The target molecule, this compound, does not possess a stereocenter. However, if the phenylethanone moiety were to be substituted at the α-position with a group other than hydrogen, a chiral center would be introduced, necessitating stereoselective synthetic methods to obtain enantiopure isomers.

Asymmetric synthesis of α-aryl ketones can be achieved through several strategies:

Catalytic Asymmetric Arylation: The use of chiral palladium or nickel catalysts with chiral ligands can facilitate the enantioselective α-arylation of ketone enolates.

Chiral Auxiliary-Mediated Synthesis: Attachment of a chiral auxiliary to the ketone can direct the stereochemical outcome of the arylation step, followed by removal of the auxiliary.

Deracemization strategies can be employed to resolve a racemic mixture of an α-substituted analog. Recent advances in photoredox catalysis have enabled the deracemization of ketones through a process of deprotonation followed by enantioselective protonation using a chiral proton source. figshare.comacs.orgacs.org

Advanced Spectroscopic and Crystallographic Characterization for Comprehensive Structural Elucidation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Electronic Transitions

The photophysical properties of 1-(Isoquinolin-6-yl)-2-phenylethanone are dictated by its electronic structure, which can be probed using UV-Vis absorption and fluorescence spectroscopy. The extended π-conjugated system, encompassing the isoquinoline (B145761) and phenyl rings linked by the enone moiety, is expected to give rise to interesting electronic transitions.

The UV-Vis absorption spectrum of analogous chalcone (B49325) derivatives typically exhibits two main absorption bands. biointerfaceresearch.combas.bg The first, at shorter wavelengths (around 250-300 nm), is attributed to the π-π* transition of the aromatic rings. The second, at longer wavelengths (often above 300 nm), is associated with the π-π* transition of the entire conjugated system, including the carbonyl group. biointerfaceresearch.com The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings.

Many isoquinoline derivatives are known to be fluorescent, and it is anticipated that this compound would also exhibit fluorescence. nih.gov The emission spectrum would likely be characterized by a Stokes shift, the difference in wavelength between the absorption and emission maxima. The magnitude of the Stokes shift provides information about the difference in geometry between the ground and excited states.

The electronic absorption and emission spectra of molecules with significant charge transfer character are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For ketones and other carbonyl compounds, an increase in solvent polarity generally leads to a blue shift (hypsochromic shift) of the n-π* transition and a red shift (bathochromic shift) of the π-π* transition. nih.govacs.orgcdnsciencepub.com

In the case of this compound, the interaction of the polar solvent with the lone pair of electrons on the carbonyl oxygen and the nitrogen of the isoquinoline ring can stabilize the ground state more than the excited state for the n-π* transition, resulting in a blue shift. Conversely, for the π-π* transition, the excited state is often more polar than the ground state, leading to greater stabilization in polar solvents and a resulting red shift. A systematic study in a range of solvents with varying polarity, from nonpolar (e.g., hexane) to polar protic (e.g., ethanol) and aprotic (e.g., acetonitrile), would allow for a detailed analysis of these solvatochromic effects.

Table 2: Predicted Solvatochromic Shifts for this compound in Different Solvents

| Solvent | Polarity | Expected Shift in π-π* Absorption Maximum | Expected Shift in Fluorescence Emission Maximum |

|---|---|---|---|

| Hexane | Nonpolar | Reference (shortest wavelength) | Reference (shortest wavelength) |

| Dichloromethane | Moderately Polar | Red shift | Red shift |

| Acetonitrile | Polar Aprotic | Further red shift | Further red shift |

| Ethanol | Polar Protic | Significant red shift | Significant red shift |

For potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes, the efficiency of the fluorescence process is a critical parameter. This is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. nist.gov The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another important characteristic.

For isoquinoline derivatives, quantum yields can vary significantly depending on the molecular structure and the solvent environment. researchgate.netscribd.com For instance, some derivatives exhibit high quantum yields, making them promising candidates for luminescent materials. nih.gov The quantum yield of this compound would need to be determined experimentally, typically by comparison to a standard with a known quantum yield. nist.govthermofisher.com The fluorescence lifetime can be measured using time-resolved fluorescence spectroscopy. These two parameters are related to the radiative (kr) and non-radiative (knr) decay rates of the excited state by the following equations:

Φf = kr / (kr + knr) τ = 1 / (kr + knr)

A high quantum yield and a suitable lifetime are desirable for many material applications.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Molecular Packing Analysis

The crystal structure would reveal the planarity of the molecule and the dihedral angles between the isoquinoline, phenyl, and enone groups. This information is crucial for understanding the extent of π-conjugation and its influence on the electronic properties. The packing of the molecules in the crystal lattice is also of great interest, as it is governed by intermolecular interactions. acs.orgnih.gov

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are expected to play a role in the crystal packing.

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the carbonyl oxygen and the isoquinoline nitrogen as acceptors. researchgate.netresearchgate.net These interactions, while weak, can collectively contribute significantly to the stability of the crystal lattice.

π-π Stacking: The presence of two aromatic rings (isoquinoline and phenyl) suggests that π-π stacking interactions will be a significant feature of the crystal packing. acs.orgnih.gov These interactions, where the aromatic rings are arranged in a parallel or offset fashion, are crucial in determining the electronic properties of the material in the solid state.

A detailed analysis of these interactions provides insight into the supramolecular architecture of the solid state.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic solids. ucl.ac.ukrsc.orgresearchgate.net Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability, which are critical in the pharmaceutical and materials industries. Chalcone derivatives are known to exhibit polymorphism, and it is plausible that this compound could also crystallize in different polymorphic forms under different crystallization conditions (e.g., different solvents, temperatures, or rates of cooling). ucl.ac.ukrsc.org A systematic screening for polymorphs would be an important part of the solid-state characterization of this compound.

Co-crystallization, the formation of a crystalline solid that contains two or more different molecules in the same crystal lattice, is another area of interest. asuu.org.ng By co-crystallizing this compound with other molecules (co-formers) that can engage in complementary intermolecular interactions (e.g., hydrogen bonding or π-π stacking), it may be possible to create new materials with tailored properties. For example, co-crystallization with a hydrogen bond donor could lead to a more robust and predictable crystal packing.

Rigorous Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular geometry.

For a molecule such as 1-(Isoquinolin-6-yl)-2-phenylethanone, geometry optimization would be the first step. Using a basis set like B3LYP/6-311+G(d,p), the calculation would find the lowest energy arrangement of atoms, defining bond lengths, bond angles, and dihedral angles. nih.gov These calculations would reveal how the phenylethanone group is oriented relative to the planar isoquinoline (B145761) ring and the degree of conjugation between the carbonyl group and the aromatic systems.

Table 1: Illustrative Optimized Geometrical Parameters for an Aromatic Ketone System (Analogous to the Target Compound) This table presents typical bond lengths and angles that would be determined for the core structure of a molecule like this compound through DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-C (keto-phenyl) | ~1.49 Å |

| Bond Length | C-C (keto-isoquinoline) | ~1.51 Å |

| Bond Angle | Isoquinoline-C-C (keto) | ~118° |

| Dihedral Angle | C(isoquinoline)-C(keto)-C(phenyl)-C(phenyl) | Variable (denotes conformation) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the HOMO would likely be localized on the more electron-rich phenyl ethanone (B97240) portion, while the LUMO would be expected to have significant contributions from the electron-deficient isoquinoline ring system. This distribution would predict that the molecule is susceptible to nucleophilic attack on the isoquinoline moiety and electrophilic attack on the phenyl ring. wuxibiology.com The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for an Isoquinoline Derivative This table shows example energy values calculated via DFT, illustrating how HOMO, LUMO, and the energy gap are quantified.

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.5 eV | Region most likely to donate electrons (nucleophilic character) |

| ELUMO | -1.8 eV | Region most likely to accept electrons (electrophilic character) |

| Energy Gap (ΔE) | 4.7 eV | Indicates high kinetic stability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. researchgate.net The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net

In an MEP map of this compound, the most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A negative potential would also be expected on the nitrogen atom of the isoquinoline ring. In contrast, the hydrogen atoms of the aromatic rings would exhibit a positive potential. nih.gov This visualization is critical for understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution-Phase Behavior

While quantum calculations are excellent for single, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules at finite temperatures and in solution. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion.

For this compound, MD simulations would be used to explore its conformational landscape. The flexibility of the single bonds connecting the carbonyl group to the two aromatic rings allows for a wide range of possible orientations (conformers). MD simulations can identify the most stable conformers in a given solvent and the energy barriers between them. chemrxiv.org This is particularly important for understanding how the molecule's shape changes in different environments, which can affect its reactivity and biological activity.

Mechanistic Pathways of Chemical Reactions: Transition State Analysis and Reaction Energy Profiles

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction. By identifying the structures of reactants, products, and, crucially, the transition state, chemists can calculate activation energies and reaction enthalpies. This provides a detailed understanding of the reaction mechanism.

For reactions involving this compound, such as its synthesis or subsequent derivatization, DFT calculations could be used to locate the transition state structure for each step. nih.govmdpi.com A reaction energy profile can then be constructed, plotting the energy of the system as it progresses from reactants to products. This profile reveals the rate-determining step of the reaction (the one with the highest activation energy) and can be used to predict how changes in the molecule's structure would affect the reaction rate.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

A key application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Chemical Shifts : DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. idc-online.comnih.govrsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful way to confirm a proposed structure or assign signals in a complex spectrum. researchgate.net

Vibrational Frequencies : Theoretical calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govmdpi.comresearchgate.netoatext.com The calculated frequencies for specific bond stretches (e.g., the C=O stretch) can be compared to experimental IR spectra to confirm the presence of functional groups. mdpi.com

Electronic Transitions : Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net For this compound, these calculations could predict the λmax values associated with π→π* and n→π* transitions within the aromatic and carbonyl systems.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Related Aromatic Ketone

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| 13C NMR Shift (C=O) | 195.2 ppm | 196.1 ppm |

| ¹H NMR Shift (α-proton) | 4.31 ppm | 4.25 ppm |

| IR Frequency (C=O stretch) | 1695 cm-1 | 1688 cm-1 |

| UV-Vis λmax (π→π*) | 285 nm | 282 nm |

Non-Covalent Interaction (NCI) Analysis and Quantum Theory of Atoms in Molecules (QTAIM) Studies for Detailed Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are advanced computational techniques used to study weaker interactions like hydrogen bonds, van der Waals forces, and π-π stacking. rsc.org QTAIM analyzes the topology of the electron density to locate bond critical points (BCPs) between atoms, characterizing the nature and strength of the chemical bonds and interactions.

For this compound, these methods would be essential for analyzing its behavior in the solid state (crystal packing) or its interaction with a biological target, such as an enzyme active site. NCI plots provide a visual representation of non-covalent interactions, color-coding them by strength. This would allow researchers to identify key interactions, such as potential hydrogen bonds involving the carbonyl oxygen or isoquinoline nitrogen, and π-stacking between the aromatic rings. rsc.org

Investigation of Chemical Reactivity and Transformation Pathways of 1 Isoquinolin 6 Yl 2 Phenylethanone

Exploration of Functional Group Interconversions on the Isoquinoline (B145761) and Phenylethanone Moieties

The structure of 1-(Isoquinolin-6-yl)-2-phenylethanone offers several sites for functional group interconversions. On the phenylethanone moiety, the carbonyl group is a primary site for such transformations. Standard ketone chemistry can be applied to achieve a variety of interconversions.

For instance, the carbonyl group can be reduced to a secondary alcohol, 1-(Isoquinolin-6-yl)-2-phenylethanol, using reducing agents like sodium borohydride. This transformation is a common and high-yielding reaction for aryl ketones. Further, the methylene (B1212753) group adjacent to the carbonyl and the phenyl ring is activated and can potentially be a site for oxidation or substitution reactions under specific conditions.

On the isoquinoline ring, functional group interconversions would typically involve transformations of substituents, should any be present. In the parent compound, direct interconversion of the ring atoms is not feasible without disrupting the aromatic system. However, should derivatives with functional groups like nitro or amino groups be prepared, these could undergo a wide range of interconversions.

A summary of potential functional group interconversions is presented below:

| Starting Moiety | Reagents and Conditions | Product Moiety | Reaction Type |

| Ketone (C=O) | NaBH4, Methanol | Secondary Alcohol (-CH(OH)-) | Reduction |

| Ketone (C=O) | Hydrazine, KOH | Methylene (-CH2-) | Wolff-Kishner Reduction |

| Ketone (C=O) | Hydroxylamine | Oxime (-C(=NOH)-) | Condensation |

| Methylene (-CH2-) | Strong oxidizing agent (e.g., KMnO4) | Carboxylic Acid (if C-C bond cleaves) | Oxidation |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core Structures

The isoquinoline nucleus is a bicyclic aromatic system, and its reactivity in substitution reactions is well-documented. Electrophilic aromatic substitution (SEAr) on the isoquinoline ring is generally predicted to occur on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. The primary positions for electrophilic attack are C5 and C8. quimicaorganica.orgimperial.ac.uk For instance, nitration or halogenation would be expected to yield the 5- and 8-substituted derivatives. The presence of the 6-acyl group, which is deactivating, would further disfavor electrophilic attack on the benzene ring, making such reactions potentially challenging.

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is favored at the C1 position, which is activated by the nitrogen atom. quimicaorganica.orgquora.com However, for a substitution reaction to occur, a suitable leaving group, such as a halogen, must be present at this position. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely.

The phenyl group of the phenylethanone moiety can also undergo electrophilic aromatic substitution. The directing effect of the acyl group would favor substitution at the meta positions of this phenyl ring.

| Aromatic Ring | Reaction Type | Predicted Position of Substitution | Activating/Deactivating Effect of Substituent |

| Isoquinoline (Benzene part) | Electrophilic | C5 and C8 | 6-Acyl group is deactivating |

| Isoquinoline (Pyridine part) | Nucleophilic | C1 (with a leaving group) | Nitrogen activates C1 for nucleophilic attack |

| Phenyl | Electrophilic | meta (to the acyl group) | Acyl group is deactivating and meta-directing |

Cycloaddition and Rearrangement Reactions Involving the Compound Scaffold

The isoquinoline ring system can participate in cycloaddition reactions, although this is less common than for simpler aromatic systems. wikipedia.orglibretexts.orglibretexts.orgmdpi.com For instance, [4+2] cycloaddition reactions (Diels-Alder type reactions) could potentially occur across the pyridine ring, particularly if the aromaticity is disrupted or if the reaction is conducted under photochemical conditions. libretexts.orgmdpi.com

The phenylethanone portion of the molecule also presents opportunities for rearrangement reactions. For example, under certain conditions, α-hydroxy ketones can undergo the α-ketol rearrangement. semanticscholar.org If the carbonyl group of this compound were to be hydroxylated at the α-position, a subsequent rearrangement could potentially occur. Furthermore, the Willgerodt-Kindler reaction could be a relevant transformation for the phenylethanone moiety, which involves the conversion of an aryl alkyl ketone to an amide and a carboxylic acid upon heating with sulfur and a secondary amine.

| Moiety | Reaction Type | Potential Reactants/Conditions | Potential Product Type |

| Isoquinoline | [4+2] Cycloaddition | Dienophiles, photochemistry | Polycyclic adducts |

| Phenylethanone | α-Ketol Rearrangement | α-hydroxylation followed by acid/base | Isomeric α-hydroxy ketone |

| Phenylethanone | Willgerodt-Kindler Reaction | Sulfur, secondary amine, heat | Thioamide and carboxylic acid derivatives |

Oxidative and Reductive Transformations: Scope, Selectivity, and Mechanistic Studies

The carbonyl group of the phenylethanone moiety is the most susceptible site for reduction. As mentioned earlier, it can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride. youtube.com Catalytic hydrogenation is another viable method for this transformation, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The isoquinoline ring can also be reduced under more forcing catalytic hydrogenation conditions, typically leading to the corresponding tetrahydroisoquinoline derivative. youtube.com

Oxidation of this compound could potentially target the methylene bridge of the phenylethanone group. Strong oxidizing agents might lead to cleavage of the C-C bond between the carbonyl and the phenyl group, yielding isoquinoline-6-carboxylic acid and benzoic acid. Milder and more selective oxidation conditions would be required to achieve controlled oxidation of the methylene group to a hydroxyl or a ketone, which would result in an α-dicarbonyl compound.

| Moiety | Transformation | Reagents/Conditions | Potential Product |

| Ketone | Reduction to Alcohol | NaBH4, MeOH | 1-(Isoquinolin-6-yl)-2-phenylethanol |

| Ketone & Isoquinoline Ring | Reduction | H2, Pd/C (forcing conditions) | 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)-2-phenylethanol |

| Methylene Bridge | Oxidation | Strong oxidizing agents (e.g., KMnO4) | Isoquinoline-6-carboxylic acid and Benzoic acid |

Catalytic Activation and Deactivation Mechanisms in Reactions Involving the Target Compound

In catalytic reactions involving this compound, the nitrogen atom of the isoquinoline ring can play a significant role. It can act as a ligand, coordinating to the metal center of a catalyst. This coordination can either activate the molecule for a desired transformation or, conversely, lead to catalyst inhibition or deactivation by forming a stable, unreactive complex.

For instance, in transition metal-catalyzed cross-coupling reactions, where a derivative of the target compound (e.g., a halogenated analog) might be used, the isoquinoline nitrogen could coordinate to the palladium or copper catalyst. This interaction could influence the electronic properties of the catalyst and, consequently, the reaction's efficiency and selectivity.

Catalyst deactivation can also occur through the formation of stable coordination complexes with starting materials, intermediates, or products. The lone pair of electrons on the isoquinoline nitrogen makes it a potential poison for certain catalysts if it binds too strongly to the active site. Understanding these activation and deactivation pathways is crucial for optimizing reaction conditions and catalyst selection for transformations involving this and related isoquinoline derivatives. bohrium.comresearchgate.netrsc.org

| Catalytic Process | Role of Isoquinoline Nitrogen | Potential Outcome |

| Transition Metal-Catalyzed Cross-Coupling | Ligand to the metal center | Activation or Deactivation |

| Catalytic Hydrogenation | Coordination to the metal catalyst | Influence on reaction rate and selectivity |

| Acid Catalysis | Protonation of the nitrogen | Activation of the ring for certain reactions |

Rational Design and Synthesis of Chemically Modified Analogs for Purely Structural and Mechanistic Insights

Systematic Variation of Substituents on the Isoquinoline (B145761) Ring System for Electronic and Steric Effects

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the isoquinoline nucleus allows for the fine-tuning of its electron density. For instance, placing an EDG such as a methoxy (B1213986) (-OCH3) or methyl (-CH3) group on the benzene (B151609) ring (e.g., at C5, C7, or C8) would be expected to increase the electron density of that ring, potentially influencing the reactivity of the entire system. rsc.org Conversely, installing an EWG like a nitro (-NO2) or cyano (-CN) group would decrease the electron density. uomustansiriyah.edu.iq These modifications directly impact properties such as the basicity of the isoquinoline nitrogen and the reactivity of the attached phenylethanone moiety.

Steric Effects: The size and placement of substituents also introduce steric hindrance, which can affect the molecule's preferred conformation and its ability to interact with other chemical species. acs.org A bulky group, such as a tert-butyl substituent, placed at a position adjacent to the phenylethanone linkage (e.g., C5 or C7) could restrict the rotational freedom around the C6-carbonyl bond, thereby influencing the molecule's three-dimensional shape and potentially its crystalline packing or solution-phase behavior. nih.gov

The following table outlines potential substitutions on the isoquinoline ring and their anticipated effects.

| Position | Substituent (R) | Electronic Effect | Steric Effect | Rationale for Study |

| C1 | -CH₃, -Cl | Weakly donating (hyperconjugation), Withdrawing (inductive) | Moderate | To probe reactivity at the nitrogen-adjacent carbon. |

| C4 | -Br, -CN | Withdrawing (inductive), Withdrawing (inductive, resonance) | Moderate | To assess the impact of electronics on the pyridine (B92270) ring. |

| C5 | -OCH₃, -NO₂ | Donating (resonance), Withdrawing (resonance) | Moderate | To study the influence of substitution ortho to the point of attachment. |

| C7 | -F, -C(CH₃)₃ | Withdrawing (inductive), Donating (inductive) | Small, Large | To evaluate the effects of substituents on the carbocyclic ring. |

| C8 | -OH, -CF₃ | Donating (resonance), Strongly withdrawing (inductive) | Small, Moderate | To probe electronic effects at the peri position relative to nitrogen. |

Structural Modifications of the Phenylethanone Fragment and Its Attachment Points

The phenylethanone fragment serves as the second major component of the molecule, offering numerous avenues for structural modification. These changes can be targeted at the phenyl ring or the ethanone (B97240) linker.

Phenyl Ring Modification: Systematic substitution on the terminal phenyl ring allows for the exploration of remote electronic and steric effects on the reactivity of the carbonyl group and the adjacent methylene (B1212753) bridge. Placing EWGs (e.g., -Cl, -CF₃) or EDGs (e.g., -CH₃, -OCH₃) at the ortho, meta, and para positions can alter the electrophilicity of the carbonyl carbon and the acidity of the α-protons on the methylene group. For example, a para-nitro substituent would render the α-protons more acidic and the carbonyl carbon more susceptible to nucleophilic attack.

Linker and Attachment Point Modification: The ethanone bridge itself can be modified. Introducing alkyl or aryl substituents at the C2 position (the methylene carbon) would create a chiral center and introduce significant steric bulk near the carbonyl. Furthermore, the point of attachment to the isoquinoline core could be varied. While the parent compound is the 6-yl isomer, synthesizing analogs attached at other positions (e.g., C1, C4, C5, or C7) would create constitutional isomers with distinct electronic and steric environments, arising from their different spatial relationships to the heterocyclic nitrogen atom. Methodologies for creating substituted isoquinolines, such as palladium-catalyzed α-arylation of ketones, provide pathways to such analogs. nih.gov

| Modification Type | Specific Example | Rationale for Study |

| Phenyl Ring Substitution | 1-(Isoquinolin-6-yl)-2-(4-nitrophenyl)ethanone | Investigate the influence of a strong EWG on carbonyl reactivity and α-proton acidity. |

| Phenyl Ring Substitution | 1-(Isoquinolin-6-yl)-2-(4-methoxyphenyl)ethanone | Probe the effect of a strong EDG on the electronic properties of the ethanone fragment. |

| Linker Modification | 1-(Isoquinolin-6-yl)-2-phenylpropan-1-one | Introduce a chiral center and steric bulk at the α-carbon to study stereochemical effects. |

| Attachment Point Isomerism | 1-(Isoquinolin-1-yl)-2-phenylethanone | Evaluate the impact of direct attachment to the electron-deficient pyridine ring. |

| Attachment Point Isomerism | 1-(Isoquinolin-5-yl)-2-phenylethanone | Assess the steric and electronic consequences of attachment ortho to the ring fusion. |

Heterocyclic Ring Fusions, Expansion, and Contraction Strategies for Novel Scaffolds

The 1-(isoquinolin-6-yl)-2-phenylethanone framework is an excellent precursor for the synthesis of more complex, rigid polycyclic systems through ring fusion strategies. Such transformations can provide novel molecular scaffolds with unique three-dimensional architectures.

The reactive methylene group alpha to the carbonyl is a key handle for annulation reactions. For instance, this position can be functionalized to participate in cyclization reactions. One established strategy involves the 1,3-dipolar cycloaddition of isoquinolinium ylides, which can be generated from the parent isoquinoline, with various dipolarophiles to create fused systems like pyrrolo[2,1-a]isoquinolines. bartleby.com Adapting this chemistry, the carbonyl and methylene groups of the title compound could be used to construct a new fused ring. For example, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of a base could potentially lead to fused dihydropyrrole derivatives. mdpi.com

Furthermore, multicomponent reactions offer a powerful tool for building complexity. A reaction involving the isoquinoline nitrogen, the active methylene group, an aldehyde, and a source of cyanide could potentially yield complex tetrahydropyrrolo[2,1-a]isoquinoline structures. bartleby.com Transition-metal-catalyzed C-H activation and annulation reactions represent another modern approach to building fused architectures, such as imidazo[2,1-a]isoquinolines or indolo[2,1-a]isoquinolines, from appropriate isoquinoline precursors. nih.govmdpi.com

| Reaction Type | Reagents | Potential Novel Scaffold |

| Cycloaddition | Dimethyl acetylenedicarboxylate (DMAD) | Pyrrolo[2,1-a]isoquinoline derivative |

| Condensation/Cyclization | Hydrazine or substituted hydrazines | Pyridazino[6,1-a]isoquinoline derivative |

| Multicomponent Reaction | Aromatic aldehyde, cyanoacetamide | Tetrahydropyrrolo[2,1-a]isoquinoline derivative |

| Intramolecular Friedel-Crafts | Introduction of a carboxylic acid derivative on the phenyl ring | Fused polycyclic ketone with a new six-membered ring |

Synthesis of Conjugates and Polymeric Derivatives for Exploratory Material Science Applications

The unique photophysical and electronic properties inherent to the extended π-system of the isoquinoline ring make it an attractive building block for materials science. By functionalizing this compound, it can be incorporated into larger molecular assemblies such as conjugates and polymers.

Synthesis of Conjugates: Conjugation involves linking the core molecule to another functional unit to create a hybrid material with combined or enhanced properties. This can be achieved by first introducing a reactive handle, such as an amino, carboxylic acid, or alkyne group, onto either the isoquinoline or the phenyl ring. This functionalized analog can then be coupled to other molecules, such as fluorophores for sensing applications, photoswitches for molecular electronics, or metal-chelating ligands.

Polymeric Derivatives: To create polymeric materials, a polymerizable group must be incorporated into the molecular structure. For example, a vinyl, styryl, or methacrylic group could be appended to the scaffold. Subsequent free-radical or controlled polymerization would yield polymers where the this compound unit is a side-chain. tandfonline.com The resulting polymers could be investigated for applications in organic electronics, coatings, or as functional materials, leveraging the properties endowed by the heterocyclic side-chains. The synthesis of polyquinolines and related heterocycles is an active area of research for creating functional materials with unique optoelectronic properties. researchgate.net

| Application Area | Required Functionalization | Potential Conjugate/Polymer Type |

| Fluorescent Sensing | -NH₂, -COOH for coupling | Conjugate with a known fluorophore (e.g., coumarin, fluorescein) |

| Photochemical Switches | -OH for etherification | Conjugate with an azobenzene (B91143) or spiropyran moiety |

| Organic Electronics | -Br for cross-coupling | Incorporation into a conjugated polymer backbone via Suzuki or Stille coupling |

| Functional Polymers | -CH=CH₂, -OCOC(CH₃)=CH₂ | Side-chain polymer via radical polymerization |

Elucidation of Structure-Reactivity Relationships through Analog Studies

The synthesis and analysis of the analogs described in the preceding sections are fundamental to establishing clear and predictive structure-reactivity relationships (SRRs). By systematically altering one part of the this compound molecule while keeping the rest constant, any observed changes in chemical or physical properties can be directly attributed to that specific modification.

For instance, by synthesizing a series of analogs with different substituents on the phenyl ring (as described in 6.2) and measuring the rate of a specific reaction at the carbonyl group (e.g., reduction by sodium borohydride), one could construct a Hammett plot. The slope of this plot (the reaction constant, ρ) would provide quantitative insight into the electronic sensitivity of the reaction and the mechanism by which electronic effects are transmitted through the -CH₂-CO- linker.

Similarly, comparing the reactivity of constitutional isomers (e.g., 1-, 4-, 5-, and 6-substituted analogs) would reveal the influence of the attachment point relative to the isoquinoline nitrogen. nih.govnih.gov Analogs with fused ring systems (from section 6.3) would provide insights into how conformational rigidity affects the molecule's properties. These studies, which correlate discrete structural changes with measurable outcomes, are the cornerstone of mechanistic organic chemistry and rational molecular design. frontiersin.org

| Structural Modification | Property to Measure | Mechanistic Insight Gained |

| Substituents on isoquinoline ring | pKa of isoquinoline nitrogen | Quantifies electronic effects of substituents on the heterocyclic core. |

| Substituents on phenyl ring | Rate of enolate formation | Elucidates the transmission of electronic effects through the ethanone linker. |

| Steric bulk near C-C(O) bond | Rotational barrier (via NMR) | Determines the impact of steric hindrance on molecular conformation. |

| Fused-ring analogs | UV-Vis absorption spectrum | Understands how conformational rigidity affects the electronic structure and π-system. |

Advanced Material Science Applications of 1 Isoquinolin 6 Yl 2 Phenylethanone Derivatives

Development of Optoelectronic Materials: Luminescent and Conductive Polymers and Small Molecules

The isoquinoline (B145761) nucleus is a component of various luminescent materials, suggesting the potential of 1-(Isoquinolin-6-yl)-2-phenylethanone derivatives in the field of optoelectronics. Research into related isoquinoline compounds has demonstrated their utility in light-emitting applications. For instance, certain dihydrothieno[2,3-c]isoquinoline derivatives have been investigated as promising luminescent compounds. acs.org These molecules exhibit interesting photophysical characteristics that make them suitable for applications in fluorescent sensors and light sources. acs.org

Furthermore, the incorporation of isoquinoline moieties into metal complexes has been shown to yield materials with significant photoluminescent properties. Luminescent platinum(II) complexes containing isoquinolinyl indazolate ligands, for example, have been synthesized and characterized. nih.gov These complexes exhibit high quantum efficiency and short radiative lifetimes, making them candidates for use in organic light-emitting diodes (OLEDs). nih.gov

While these examples highlight the potential of the isoquinoline scaffold in optoelectronic materials, there is a notable lack of specific research on the luminescent and conductive properties of this compound and its direct derivatives. Future research could explore how the unique combination of the isoquinoline and phenyl ketone groups in this molecule influences its photophysical and electronic properties, potentially leading to the development of novel small molecules or polymers for optoelectronic devices.

Ligand Design for Coordination Chemistry and Metal-Organic Frameworks (MOFs) Synthesis

The nitrogen atom in the isoquinoline ring of this compound presents a prime coordination site for metal ions, making its derivatives attractive candidates for ligand design in coordination chemistry and for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. unl.eduthno.org The properties of MOFs, such as their porosity and functionality, can be tuned by carefully selecting the organic linker. unl.eduthno.org

Isoquinoline derivatives have been successfully employed as ligands in the formation of transition metal complexes with interesting structural and functional properties. For example, zinc(II) and nickel(II) complexes with substituted isoquinoline ligands have been synthesized and characterized, demonstrating the versatility of the isoquinoline core in coordination chemistry. nih.gov

The design of functional MOFs often relies on the use of ligands that not only form stable frameworks but also introduce specific functionalities. unl.edu While the direct use of this compound as a ligand in MOF synthesis has not been extensively reported, its structure suggests potential for creating novel frameworks. The isoquinoline nitrogen can coordinate to metal centers, while the phenyl ketone moiety could be further functionalized to introduce additional properties or to act as a secondary binding site. The development of MOFs based on this ligand could lead to materials with applications in gas storage, separation, and catalysis.

Application in Chemical Sensors and Chemodosimeters

The development of chemical sensors and chemodosimeters for the detection of specific ions and molecules is of great importance in environmental monitoring and biological imaging. The isoquinoline scaffold has been incorporated into molecules designed for these purposes. The electron-rich nature and the presence of a nitrogen heteroatom in the isoquinoline ring can facilitate interactions with various analytes.

For instance, an isoquinoline-based alkaloid has been explored as a chemosensor for the detection of alkanes. researchgate.net In a different approach, quinoline-based thiosemicarbazones have been designed as colorimetric chemosensors for the detection of fluoride (B91410) and cyanide ions. nih.gov These sensors operate through a change in their optical properties upon binding with the target anion. nih.gov

Although these studies demonstrate the utility of the broader class of quinoline (B57606) and isoquinoline derivatives in sensing applications, there is a lack of specific reports on the use of this compound or its derivatives as chemical sensors or chemodosimeters. The presence of both the isoquinoline nitrogen and the ketone oxygen in this compound could potentially allow for selective binding to certain metal ions or other analytes, making this an area ripe for future investigation.

Exploration as Corrosion Inhibitors in Advanced Material Systems

The prevention of metal corrosion is a critical challenge in many industries. Organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective layer. The molecular structure of this compound, containing both a nitrogen atom in the isoquinoline ring and an oxygen atom in the ketone group, makes it a promising candidate for corrosion inhibition.

A theoretical study on "isoquinolinyl phenyl ketone" as a corrosion inhibitor has provided insights into its potential effectiveness. researchgate.net Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict the inhibition efficiency of a molecule by analyzing parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). researchgate.net A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a greater ability to accept electrons from the metal. A smaller energy gap generally correlates with higher inhibition efficiency. researchgate.net

The study of isoquinolinyl phenyl ketone revealed that the molecule possesses several active sites for adsorption on a metal surface, including the nitrogen and oxygen atoms and the aromatic rings. researchgate.net The theoretical calculations suggest that this compound can adsorb on the metal surface through both physical (electrostatic) and chemical interactions, thereby providing a protective barrier against corrosive agents. researchgate.net

| Parameter | Calculated Value | Implication for Corrosion Inhibition |

| EHOMO | - | Higher values indicate better electron-donating ability to the metal surface. |

| ELUMO | - | Lower values suggest a higher tendency to accept electrons from the metal. |

| Energy Gap (ΔE) | - | A smaller gap is associated with higher reactivity and potentially better inhibition efficiency. |

| Dipole Moment (μ) | - | A higher dipole moment can enhance the adsorption process on the metal surface. |

The promising results from theoretical studies on isoquinolinyl phenyl ketone warrant further experimental investigations to validate its performance as a corrosion inhibitor for various metals and alloys in different corrosive environments.

Supramolecular Assembly and Self-Assembled Systems for Tailored Material Properties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up fabrication of functional materials with tailored properties. The ability of molecules to self-assemble into well-defined architectures is crucial for the development of advanced materials for electronics, drug delivery, and catalysis.

The isoquinoline moiety has been shown to participate in the formation of ordered supramolecular structures. For example, novel isoquinoline compounds derived from ninhydrin (B49086) have been demonstrated to self-assemble into zipper and helical arrangements in the solid state. bohrium.com These self-assembly processes are driven by a combination of weak intermolecular interactions, such as hydrogen bonding and π-π stacking. bohrium.com

While there is no specific research detailing the supramolecular assembly of this compound, its molecular structure possesses features that are conducive to self-assembly. The planar aromatic rings of the isoquinoline and phenyl groups can engage in π-π stacking interactions, while the nitrogen and oxygen atoms could participate in hydrogen bonding with suitable partner molecules. The controlled self-assembly of derivatives of this compound could lead to the formation of novel materials with interesting optical, electronic, or mechanical properties.

Future Research Directions and Emerging Paradigms in the Study of the Chemical Compound

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

Furthermore, AI algorithms can predict the physicochemical and biological properties of novel derivatives of 1-(isoquinolin-6-yl)-2-phenylethanone before they are ever synthesized. mdpi.com By learning from the structure-property relationships of known compounds, these models can guide the design of new molecules with desired characteristics, accelerating the discovery process for new materials or therapeutic agents.

Table 1: Illustrative Application of AI in Predicting Synthetic Routes for this compound

| AI-Proposed Route | Key Transformation | Predicted Yield (%) | Confidence Score | Key Advantages |

|---|---|---|---|---|

| Route A | Palladium-catalyzed cross-coupling | 85 | 0.92 | High atom economy, well-established reaction class. |

| Route B | Friedel-Crafts acylation | 70 | 0.85 | Uses common starting materials, one-step process. |

| Route C | Photoredox-catalyzed radical pathway | 78 | 0.79 | Mild reaction conditions, high functional group tolerance. |

Exploration of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

Future research will increasingly prioritize the development of sustainable and environmentally benign methods for the synthesis of this compound. This aligns with the twelve principles of green chemistry, which advocate for the reduction of waste, use of safer solvents, and improved energy efficiency. mdpi.comresearchgate.net

Key areas of exploration will include:

Use of Greener Solvents: Shifting from traditional volatile organic compounds to more sustainable alternatives like water, ionic liquids, or bio-based solvents. unibo.it For instance, developing catalyst-free synthetic processes in water for isoquinoline (B145761) derivatives presents a significant green advancement. researchgate.net

Catalysis: Employing highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts (enzymes), to minimize waste and avoid the use of toxic reagents. mdpi.com Metal-catalyzed acceptorless coupling reactions are an example of green methods for synthesizing N-heterocycles. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. mdpi.com One-pot cascade reactions are a powerful strategy for improving atom economy. researchgate.net

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

These approaches will not only reduce the environmental footprint of synthesizing this compound but also often lead to safer and more cost-effective processes. ejcmpr.com

Table 2: Comparison of Hypothetical Traditional vs. Green Synthesis Approaches

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water or Ethanol |

| Catalyst | Stoichiometric Lewis acids | Recyclable solid-supported catalyst |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Waste Generation | High (byproducts, solvent waste) | Low (high atom economy, solvent recycling) |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations of the Chemical Compound

While the synthesis of the this compound core is a primary focus, future research will also delve into discovering novel reactivity patterns of the molecule itself. The unique combination of an isoquinoline ring, a ketone functional group, and an adjacent phenyl ring provides multiple sites for unprecedented chemical transformations.

Potential areas of investigation include:

C-H Bond Functionalization: Directly modifying the carbon-hydrogen bonds on the isoquinoline or phenyl rings to introduce new functional groups without the need for pre-functionalized substrates. This approach offers a more atom- and step-economical way to create complex derivatives.

Photocatalysis and Electrochemistry: Using light or electricity to drive unique reactions that are not accessible through traditional thermal methods. These techniques can enable the formation of novel carbon-carbon or carbon-heteroatom bonds under mild conditions.

Novel Cyclization Reactions: Exploring intramolecular reactions that could lead to the formation of new polycyclic structures. For example, the ketone and isoquinoline nitrogen could participate in cyclization cascades to build more complex, rigid scaffolds with potential biological activity.

Asymmetric Transformations: Developing catalytic methods to selectively produce one enantiomer of chiral derivatives of this compound, which is crucial for applications in medicinal chemistry.

Uncovering new reactions for this scaffold will expand the chemical space accessible from this starting material, paving the way for the discovery of molecules with novel properties and functions.

Development of High-Throughput Methodologies for Compound Synthesis and Chemical Property Screening

To accelerate the exploration of the chemical space around this compound, the development of high-throughput methodologies will be essential. High-Throughput Experimentation (HTE) utilizes automated platforms and miniaturized reaction formats (e.g., 96-well plates) to rapidly screen a large number of reaction conditions or synthesize a library of related compounds in parallel. acs.org

This approach can be applied to:

Reaction Optimization: Quickly identifying the optimal catalyst, solvent, base, and temperature for the synthesis of this compound, significantly reducing development time. acs.org

Library Synthesis: Generating a large and diverse collection of derivatives by reacting the core scaffold with a wide array of building blocks. This allows for a systematic exploration of structure-activity relationships (SAR).

Property Screening: Coupling high-throughput synthesis with automated screening assays to rapidly evaluate the biological or material properties of the synthesized library. For example, microdroplet reaction platforms coupled with mass spectrometry can be used for rapid synthesis and analysis of heterocyclic compounds like quinoxalines, a strategy adaptable to isoquinolines. nih.gov

By combining HTE with data analysis and machine learning, researchers can more efficiently navigate the vast chemical landscape to identify compounds with optimized properties for specific applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(isoquinolin-6-yl)-2-phenylethanone, and how can reaction conditions be optimized for higher yields?

- Answer : The compound can be synthesized via cross-dehydrogenative coupling (CDC) reactions using hypervalent iodine reagents like PIDA (phenyliodine diacetate). For example, aryl ketones undergo coupling with isoquinoline derivatives under metal-free conditions . Key optimizations include:

- Solvent selection (e.g., dichloromethane or acetonitrile).

- Temperature control (room temperature to 80°C).

- Substrate molar ratios (1:1.2 ketone to coupling partner).

- Gram-scale reactions achieve ~70% yield via controlled stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Answer :

- NMR spectroscopy : - and -NMR identify aromatic protons (δ 7.3–8.5 ppm) and ketone carbonyls (δ ~197 ppm) .

- X-ray crystallography : Single-crystal diffraction resolves bond angles and torsional strain. Software like SHELXL refines crystallographic data to validate molecular geometry .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .

Q. How can researchers evaluate the substrate scope of reactions involving this compound?

- Answer : Systematic variation of substituents on the phenyl and isoquinoline rings reveals reactivity trends. For example:

- Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring may reduce coupling efficiency by ~15% compared to electron-donating groups (e.g., OMe) .

- Isoquinoline derivatives with fused aromatic systems (e.g., naphthalene) enhance π-stacking interactions, improving yields .

Advanced Research Questions

Q. What mechanistic insights explain the role of hypervalent iodine reagents (e.g., PIDA) in cross-dehydrogenative coupling reactions involving this compound?

- Answer : PIDA acts as a dual oxidant and coupling mediator , generating radical intermediates via single-electron transfer (SET). The proposed mechanism involves:

Oxidation of the ketone to a ketyl radical.

Radical recombination with the isoquinoline-derived cation.

Rearomatization to form the C–C bond .

- Contradiction : Some studies suggest a non-radical ionic pathway under specific solvent conditions, requiring further kinetic analysis .

Q. How can computational chemistry tools (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., carbonyl carbon vs. isoquinoline N-atom).

- Transition-state barriers : Predict activation energies for reactions like nucleophilic additions or cyclizations .

- HOMO-LUMO gaps : Correlate with experimental redox potentials observed in cyclic voltammetry .

Q. What strategies enable enantioselective synthesis of derivatives of this compound?

- Answer :

- Chiral auxiliaries : Use (S)-phenyllactic acid derivatives to induce asymmetry in ketone precursors .

- Biocatalysis : Enzymes like dehaloperoxidase mediate stereoselective cyclopropanation or epoxidation .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium or rhodium complexes achieve >90% ee in hydrogenation steps .

Q. How do structural modifications (e.g., halogenation, heterocycle substitution) impact the compound’s biological activity?

- Answer :

- Halogenation (e.g., Br at the phenyl ring) enhances binding to enzymes like glutathione peroxidase 4 (GPX4) due to increased hydrophobic interactions .

- Piperazine or morpholine substitutions on the isoquinoline ring improve solubility and pharmacokinetic properties .

- Contradiction : Chlorine at the α-position (as in 1-(2-chlorophenyl)-2-phenylethanone) may reduce activity by steric hindrance, requiring SAR studies .

Data Contradictions and Resolution

Q. Why do certain synthetic routes report inconsistent yields for this compound derivatives?

- Analysis : Discrepancies arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions .

- Catalyst purity : Trace metals in PIDA (e.g., <0.1% Pd) can unpredictably accelerate radical pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.